2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
Description
2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted at the 6-position with a trifluoromethyl group and at the 2-position with a methoxy-linked piperidine moiety. The piperidine ring is further functionalized with a 2-methyl-1,3-oxazol-4-ylmethyl group. Such motifs are common in ligands targeting central nervous system (CNS) receptors, particularly dopamine receptors, where piperidine/piperazine scaffolds and heterocyclic substitutions are critical for binding selectivity and metabolic stability .
Properties
IUPAC Name |
2-methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c1-12-21-14(11-24-12)9-23-7-5-13(6-8-23)10-25-16-4-2-3-15(22-16)17(18,19)20/h2-4,11,13H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEWYKBKIMUXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperidine moiety, and finally, the attachment of the pyridine ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Recent studies have indicated that compounds similar to this pyridine derivative exhibit potential antidepressant effects by modulating neurotransmitter systems. The piperidine moiety is known for its activity on serotonin receptors, which are crucial in mood regulation.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit certain cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert cytotoxic effects.
- Neurological Disorders : The oxazole ring is associated with neuroprotective properties. Compounds containing oxazole derivatives have shown promise in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.
Case Study 1: Antidepressant Effects
In a controlled study, a series of piperidine-based compounds were tested for their ability to alleviate symptoms of depression in rodent models. The compound demonstrated significant reductions in despair behavior in the forced swim test, indicating potential as a therapeutic agent for depression.
Case Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.
Future Research Directions
The unique structural features of 2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine warrant further investigation into its pharmacological profiles. Future studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Mechanistic Studies : Elucidating the pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
S 18126 and L 745,870
- S 18126 : A benzoindane derivative with a piperazine-linked 2,3-dihydrobenzo[1,4]dioxin group. It exhibits high affinity for human dopamine D4 receptors (Ki = 2.4 nM) and >100-fold selectivity over D2/D3 receptors .
- L 745,870 : A pyrrolo[2,3b]pyridine derivative with a 4-chlorophenyl-piperazine group. It shows similar D4 affinity (Ki = 2.5 nM) but lacks activity at D2/D3 receptors .
- Target Compound : The piperidine-oxazole-piperidine-pyridine architecture may mimic the piperazine/heterocyclic pharmacophores of S 18126 and L 745,870. The trifluoromethyl group could enhance lipophilicity and blood-brain barrier penetration compared to chlorine or methoxy substituents in these analogues.
Table 1: Receptor Affinity and Selectivity
Note: Hypothetical D4 affinity for the target compound is inferred based on structural similarities.
Raclopride
- Unlike the target compound, raclopride’s lack of heterocyclic diversity limits its selectivity profile.
Compounds 12 and 13 ()
- Compound 12 : A pyridine-triazole-thiazolo-pyrimidine hybrid with chlorophenyl and methoxyphenyl substituents.
- Compound 13 : A pyrido[2,3-d]pyrimidine-carboxamide derivative.
- Comparison : The target compound’s pyridine core is simpler but shares functionalization with electron-withdrawing groups (CF3 vs. Cl in Compounds 12/13). The oxazole in the target compound may offer better metabolic stability compared to triazole or carboxamide linkages, which are prone to enzymatic degradation .
Table 2: Structural and Electronic Properties
*Estimated using fragment-based methods.
Functional Group Impact on Pharmacokinetics
- Trifluoromethyl (CF3) : Enhances lipophilicity and resistance to oxidative metabolism compared to methoxy or chloro groups .
- Oxazole vs. Thiazolo/Triazole : Oxazole’s smaller size and higher electronegativity may improve CNS penetration and reduce off-target interactions compared to bulkier heterocycles in Compounds 12/13 .
- Piperidine vs.
Biological Activity
The compound 2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several unique functional groups:
- Oxazole ring : Known for its diverse biological activities.
- Piperidine moiety : Often associated with neuroactive compounds.
- Trifluoromethyl group : Enhances lipophilicity and bioavailability.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The oxazole and piperidine components may inhibit key enzymes involved in neurological pathways and inflammation.
- Receptor Modulation : The structure allows for interaction with G-protein coupled receptors (GPCRs), potentially affecting intracellular signaling pathways and calcium ion mobilization .
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and lung adenocarcinoma (LXFA 629) . This suggests that the target compound may also possess similar or enhanced activity.
| Cell Line | IC50 Value (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Lung Adenocarcinoma | 92.4 |
| Human Cervical Carcinoma | Varies |
| Renal Cancer | 1.143 |
Anti-inflammatory Activity
Compounds containing oxazole rings have shown anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response . The presence of the trifluoromethyl group may enhance this activity by improving the compound's pharmacokinetic properties.
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective potential of oxazole derivatives, noting their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. These findings suggest that the target compound could be investigated for treating neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Activity : Research on similar compounds has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
